3-Amino-5-sulfosalicylic acid

Catalog No.
S661470
CAS No.
6201-86-1
M.F
C7H7NO6S
M. Wt
233.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-sulfosalicylic acid

CAS Number

6201-86-1

Product Name

3-Amino-5-sulfosalicylic acid

IUPAC Name

3-amino-2-hydroxy-5-sulfobenzoic acid

Molecular Formula

C7H7NO6S

Molecular Weight

233.2 g/mol

InChI

InChI=1S/C7H7NO6S/c8-5-2-3(15(12,13)14)1-4(6(5)9)7(10)11/h1-2,9H,8H2,(H,10,11)(H,12,13,14)

InChI Key

ZLTOYIGWKLTQBJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)S(=O)(=O)O

Primary Application: Spectrofluorimetric Determination of Aluminum

The primary application of 3-Amino-5-sulfosalicylic acid (3-AMSA) in scientific research is the spectrofluorimetric determination of aluminum. 3-AMSA forms a fluorescent complex with aluminum ions (Al³⁺) at specific pH conditions. By measuring the fluorescence intensity of this complex, researchers can quantify the amount of aluminum present in a sample []. This method offers high sensitivity and selectivity for aluminum compared to other analytical techniques, making it valuable in various research fields.

Here are some examples of scientific research applications that utilize 3-AMSA for aluminum determination:

  • Environmental studies: Measuring aluminum levels in water, soil, and sediments to assess environmental contamination [].
  • Biological studies: Analyzing aluminum concentrations in tissues and fluids to understand its role in biological processes and potential toxicity [].
  • Food science: Determining aluminum content in food products to monitor safety and quality [].

Additional Potential Applications

While the primary use of 3-AMSA is for aluminum detection, there is ongoing research exploring its potential applications in other areas:

  • Development of new analytical methods: Researchers are investigating the use of 3-AMSA for the detection of other metal ions or small molecules [].
  • Biological research: Some studies suggest 3-AMSA may have potential roles in protein precipitation or enzyme inhibition, requiring further investigation [].

3-Amino-5-sulfosalicylic acid is a crystalline solid with the molecular formula C7_7H7_7NO6_6S and a molecular weight of approximately 233.2 g/mol. It is known for its utility in various analytical applications, particularly in the spectrofluorimetric determination of aluminum. This compound features an amino group and a sulfonic acid group, contributing to its unique chemical properties and reactivity profile. The compound is stable under normal conditions but is combustible and can react with strong oxidizers and mineral acids or bases .

3-Amino-5-sulfosalicylic acid exhibits notable reactivity, primarily due to its functional groups:

  • Reactivity with Oxidizers: It may react vigorously with strong oxidizing agents, potentially leading to hazardous situations.
  • Acid-Base Reactions: The compound can engage in acid-base reactions due to its acidic sulfonic group, which can donate protons in appropriate conditions.
  • Complexation: It has been studied for its ability to form complexes with various metal ions, including rare-earth elements, demonstrating significant thermodynamic characteristics .

The synthesis of 3-amino-5-sulfosalicylic acid can be achieved through several methods:

  • Nitration and Reduction: Starting from salicylic acid, nitration followed by reduction can yield the amino group at the 3-position.
  • Sulfonation: The introduction of the sulfonic acid group can be performed via electrophilic aromatic substitution using sulfur trioxide or chlorosulfonic acid.
  • Direct Amination: Another method involves the direct amination of sulfosalicylic acid derivatives under controlled conditions .

Studies on the interactions of 3-amino-5-sulfosalicylic acid with other substances have shown that it can form stable complexes with certain metal ions. These interactions are significant in analytical chemistry for enhancing detection methods. Further research is needed to fully elucidate its interaction dynamics with biological molecules, which could provide insights into potential therapeutic applications.

Several compounds share structural similarities with 3-amino-5-sulfosalicylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
5-Amino-3-sulfosalicylic acidC7_7H7_7NO6_6SSimilar structure; different amino position
Salicylic AcidC7_7H6_6O3_3Lacks sulfonic group; widely used as an analgesic
2-Amino-5-sulfobenzoic acidC7_7H8_8N O5_5SContains an amino group; different position

Uniqueness

3-Amino-5-sulfosalicylic acid stands out due to its combination of an amino group and a sulfonic acid group on the salicylic acid backbone. This unique functionalization enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in analytical applications.

Physical Description

3-amino-5-sulfosalicylic acid is a crystalline solid. Used in the spectrofluorimetric determination of aluminum.

XLogP3

-0.3

GHS Hazard Statements

Aggregated GHS information provided by 34 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 34 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 33 of 34 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

6201-86-1

Wikipedia

3-Amino-5-sulfosalicylic acid

Dates

Last modified: 08-15-2023

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